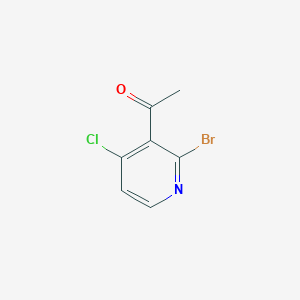![molecular formula C22H14ClN7O B2953745 6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide CAS No. 891102-73-1](/img/structure/B2953745.png)
6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide is a synthetic compound that belongs to a class of heterocyclic compounds. These compounds often find applications in medicinal chemistry due to their diverse biological activities. Its structure comprises multiple nitrogen-containing rings, which contribute to its reactivity and potential bioactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide typically involves several steps:
Formation of the pyridazinyl moiety: This step may involve cyclization reactions starting from appropriate precursors, which are usually synthesized through condensation reactions.
Introduction of the triazolo ring: This is often achieved via cycloaddition reactions involving azides and alkynes or other suitable precursors.
Attachment of the pyridine ring: Cross-coupling reactions, such as Suzuki or Stille couplings, are commonly employed to link the pyridine ring.
Final coupling to form nicotinamide: This is done via amide bond formation using reagents like carbodiimides in the presence of catalytic amounts of bases.
Industrial Production Methods
The industrial-scale production of this compound would rely on optimized synthetic pathways that ensure high yield and purity. This typically involves using automated reactors and continuous flow chemistry to streamline the synthesis process and enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidative processes where functional groups are modified, often to increase polarity or to introduce new functional groups.
Reduction: Can involve the reduction of nitrogen-containing rings or other reactive sites within the molecule.
Substitution: Halide (chloro group) may be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for substitution: Amines, alcohols, thiols.
Major Products Formed
Oxidation products: Hydroxylated derivatives, sulfoxides.
Reduction products: Reduced forms of the rings, where double bonds might be saturated.
Substitution products: Analogues where the chloro group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a precursor or intermediate in the synthesis of other complex molecules, particularly in the creation of various heterocycles which are of interest in materials science and organic synthesis.
Biology
Serves as a tool compound in biochemical assays to understand the interactions of nitrogen-containing heterocycles with biomolecules, especially proteins and enzymes.
Medicine
Potential applications in drug discovery and development due to its ability to interact with biological targets. It can act as a lead compound for designing drugs for various therapeutic areas.
Industry
Used in the development of materials with specific electronic properties. Its structural framework is useful in creating polymers or materials for electronic applications.
Wirkmechanismus
The compound exerts its effects through various molecular interactions:
Binding to enzymes or receptors: It can inhibit or activate biological pathways.
Interaction with DNA or RNA: Potentially modulating gene expression.
Protein-protein interactions: Modifying the function of protein complexes.
Molecular Targets and Pathways
Enzymes: It might inhibit enzymes involved in critical metabolic pathways.
Receptors: Acting as agonists or antagonists to modulate signal transduction.
Pathways: Affecting cellular processes such as apoptosis, cell cycle, and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Lacks the nicotinamide group.
6-chloro-N-(4-phenyl)-nicotinamide: Does not contain the triazolo ring.
Uniqueness
6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide stands out due to its unique combination of the triazolo and pyridazinyl rings linked to a nicotinamide scaffold, which might confer distinctive biological properties and chemical reactivity that is not observed in the similar compounds listed above.
Eigenschaften
IUPAC Name |
6-chloro-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN7O/c23-19-10-6-15(13-25-19)22(31)26-16-7-4-14(5-8-16)17-9-11-20-27-28-21(30(20)29-17)18-3-1-2-12-24-18/h1-13H,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEABYGRVUWDDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CN=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-phenyloxan-4-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B2953663.png)

![3-{[(2-Ethoxyethyl)amino]methyl}phenol](/img/structure/B2953665.png)



![N-(4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2953671.png)
![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2953673.png)
![[2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2953674.png)
![ethyl 2-{[3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate](/img/structure/B2953676.png)

![[5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2953679.png)
![(Z)-methyl 2-(4-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2953682.png)

